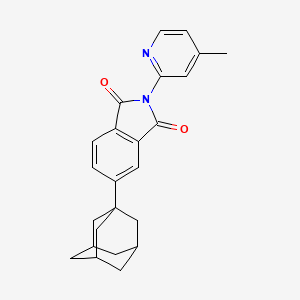
5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features an adamantane group, a methylpyridine group, and an isoindole-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Adamantane Derivative: Starting with adamantane, functionalize it to introduce a suitable leaving group.
Coupling with Methylpyridine: React the functionalized adamantane with 4-methylpyridine under conditions that promote coupling, such as using a palladium catalyst.
Cyclization to Isoindole-Dione: The final step involves cyclization to form the isoindole-dione structure, possibly using a dehydrating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane or pyridine moieties.
Reduction: Reduction reactions could target the isoindole-dione structure, potentially converting it to a more reduced form.
Substitution: The compound could participate in substitution reactions, especially at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated isoindole derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if the compound is being studied as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Adamantan-1-YL)-2-(pyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(Adamantan-1-YL)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The presence of the 4-methylpyridine group in 5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione might confer unique properties, such as increased lipophilicity or altered electronic characteristics, compared to similar compounds.
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
5-(1-adamantyl)-2-(4-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O2/c1-14-4-5-25-21(6-14)26-22(27)19-3-2-18(10-20(19)23(26)28)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-13H2,1H3 |
Clave InChI |
VSRSDZVZEMYSJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B15024409.png)
![2-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B15024414.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024415.png)

![6-(4-Chlorophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B15024429.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B15024431.png)
![methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15024439.png)
![6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one](/img/structure/B15024444.png)
![[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone](/img/structure/B15024445.png)
![(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline](/img/structure/B15024452.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B15024456.png)
![ethyl 5-{2-hydroxy-3-[(2-methylcyclohexyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B15024461.png)
![2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B15024463.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B15024492.png)
